Ethyl 6-acetyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Scientific Research Applications
Synthetic Chemistry Applications
Facilitating Novel Annulation Reactions : Zhu, Lan, and Kwon (2003) demonstrated that ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high regioselectivity and yields. This method expands the toolbox for synthesizing highly functionalized tetrahydropyridines, showcasing the compound's role in advancing synthetic methodologies (Zhu, Lan, & Kwon, 2003).
Contributing to Heterocyclic Chemistry : Research by Morita and Shiotani (1986) on the synthesis of furo[2,3-c]pyridine derivatives from ethyl 3-hydroxyisonicotinate further underscores the compound's importance in the development of new synthetic routes for heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (Morita & Shiotani, 1986).
Biomedical Research Applications
Antiprotozoal Activity : Ismail et al. (2004) synthesized derivatives including 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, exhibiting potent antiprotozoal activity. This suggests the compound's potential in contributing to new treatments for protozoal infections (Ismail et al., 2004).
Amplifying Antibiotic Efficacy : Brown and Cowden (1982) investigated compounds including pyridinylpyrimidines with strongly basic side chains for their ability to enhance the effectiveness of phleomycin against Escherichia coli. This research indicates the compound's utility in enhancing antibiotic action, a critical area given the global challenge of antibiotic resistance (Brown & Cowden, 1982).
Mechanism of Action
Target of Action
The compound contains an indole nucleus , which is found in many bioactive compounds and binds with high affinity to multiple receptors . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
properties
IUPAC Name |
ethyl 6-acetyl-2-(furan-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-3-23-17(22)14-11-6-7-19(10(2)20)9-13(11)25-16(14)18-15(21)12-5-4-8-24-12/h4-5,8H,3,6-7,9H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYQSWLLFNQZZIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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